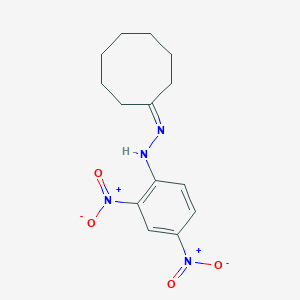![molecular formula C26H16N6O6 B188946 3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide CAS No. 108112-52-3](/img/structure/B188946.png)
3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- is a complex organic compound with the molecular formula C26H16N6O6 and a molecular weight of 508.4 g/mol. This compound is characterized by its unique structure, which includes a benzamide core linked to a phenazine moiety with nitro groups attached.
Méthodes De Préparation
The synthesis of Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- typically involves the reaction of 2,3-diaminophenazine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Analyse Des Réactions Chimiques
Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Applications De Recherche Scientifique
Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments due to its stable structure and vibrant color.
Mécanisme D'action
The mechanism of action of Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- involves its interaction with cellular proteins and enzymes. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA and proteins, leading to cellular damage and apoptosis. This property is being explored for its potential use in cancer therapy .
Comparaison Avec Des Composés Similaires
Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- is unique due to its dual functional groups (benzamide and phenazine) and the presence of nitro groups. Similar compounds include:
2,3-dimethoxybenzamide: Known for its antioxidant properties.
3-acetoxy-2-methylbenzamide: Studied for its antibacterial activity.
These compounds share some structural similarities but differ in their functional groups and specific applications.
Propriétés
Numéro CAS |
108112-52-3 |
|---|---|
Formule moléculaire |
C26H16N6O6 |
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide |
InChI |
InChI=1S/C26H16N6O6/c33-25(15-5-3-7-17(11-15)31(35)36)29-23-13-21-22(28-20-10-2-1-9-19(20)27-21)14-24(23)30-26(34)16-6-4-8-18(12-16)32(37)38/h1-14H,(H,29,33)(H,30,34) |
Clé InChI |
QNZWKZXADVUCFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)


![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)

![7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione](/img/structure/B188881.png)

![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)

